molecular formula C9H9Cl2NO2S B6079799 [(2,4-Dichlorophenyl)sulfonyl]prop-2-enylamine

[(2,4-Dichlorophenyl)sulfonyl]prop-2-enylamine

Cat. No.: B6079799
M. Wt: 266.14 g/mol
InChI Key: PTHRQRPDMDJHRI-UHFFFAOYSA-N
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Description

[(2,4-Dichlorophenyl)sulfonyl]prop-2-enylamine is an organic compound with the molecular formula C9H9Cl2NO2S. This compound is characterized by the presence of a sulfonyl group attached to a 2,4-dichlorophenyl ring and a prop-2-enylamine moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,4-Dichlorophenyl)sulfonyl]prop-2-enylamine typically involves the reaction of 2,4-dichlorophenylsulfonyl chloride with prop-2-enylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, leading to a more efficient synthesis process.

Chemical Reactions Analysis

Types of Reactions

[(2,4-Dichlorophenyl)sulfonyl]prop-2-enylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[(2,4-Dichlorophenyl)sulfonyl]prop-2-enylamine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenylsulfonyl chloride: A precursor in the synthesis of [(2,4-Dichlorophenyl)sulfonyl]prop-2-enylamine.

    2,4-Dichlorophenylamine: Shares the 2,4-dichlorophenyl moiety but lacks the sulfonyl group.

    Prop-2-enylamine: Contains the prop-2-enylamine moiety without the 2,4-dichlorophenylsulfonyl group.

Uniqueness

This compound is unique due to the combination of the 2,4-dichlorophenyl and sulfonyl groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2,4-dichloro-N-prop-2-enylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2S/c1-2-5-12-15(13,14)9-4-3-7(10)6-8(9)11/h2-4,6,12H,1,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTHRQRPDMDJHRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNS(=O)(=O)C1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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